6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS No.:
Cat. No.: VC13526305
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN |
|---|---|
| Molecular Weight | 183.68 g/mol |
| IUPAC Name | 6-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
| Standard InChI | InChI=1S/C10H13N.ClH/c1-8-4-5-10-9(7-8)3-2-6-11-10;/h4-5,7,11H,2-3,6H2,1H3;1H |
| Standard InChI Key | BXJPVTARHDBKTK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NCCC2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
6-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is hypothesized to consist of a tetrahydroquinoline backbone with a methyl group at the 6-position and a hydrochloride salt formation at the nitrogen atom. The base compound, 6-methyl-1,2,3,4-tetrahydroquinoline, has the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . The hydrochloride derivative would increase the molecular weight by 36.46 g/mol (HCl), resulting in a theoretical formula of C₁₀H₁₄ClN.
Physical and Chemical Properties
Key physical properties of the base compound, as reported in safety data sheets and chemical databases, include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 36–38°C | |
| Boiling Point | 262–263°C at 712 mmHg | |
| Density | 0.990 ± 0.06 g/cm³ | |
| Water Solubility | Insoluble | |
| LogP (Partition Coefficient) | 2.937 (estimated) |
The hydrochloride salt is expected to exhibit higher solubility in polar solvents compared to the free base due to ionic interactions .
Synthesis and Production
Synthesis of the Base Compound
The parent compound, 6-methyl-1,2,3,4-tetrahydroquinoline, is synthesized via the reduction of 6-methylquinoline. A common method involves catalytic hydrogenation using nascent hydrogen, followed by neutralization :
Recent advances in hydroaminoalkylation and Buchwald–Hartwig amination have enabled regioselective pathways for tetrahydroquinoline derivatives. For example, titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines yields linear intermediates, which undergo intramolecular cyclization to form tetrahydroquinolines .
Formation of the Hydrochloride Salt
Protonation of the tertiary amine group in 6-methyl-1,2,3,4-tetrahydroquinoline with hydrochloric acid produces the hydrochloride salt:
This salt formation enhances stability and solubility, making it preferable for pharmaceutical formulations .
Applications in Pharmaceutical and Industrial Contexts
Pharmaceutical Intermediates
6-Methyl-1,2,3,4-tetrahydroquinoline serves as a critical intermediate in synthesizing alkaloids and bioactive molecules. For instance, Hancock alkaloids like angustureine and galipinine—natural products with antimalarial and cytotoxic properties—share structural similarities with this compound . The hydrochloride derivative could improve bioavailability in drug delivery systems.
Flavor and Fragrance Industry
The base compound exhibits a strong, civet-like odor described as "animalic" with leather and ambergris undertones . It is used in perfumery to add depth and warmth to floral compositions, particularly lilac bases, at concentrations as low as 1% in dipropylene glycol .
Industrial Uses
Tetrahydroquinoline derivatives are employed in dye synthesis, agrochemical production, and polymer stabilization. The methyl substitution at the 6-position likely influences electronic properties, making it a candidate for photostabilizers .
Comparative Analysis with Structural Analogs
6-Ethyl-1,2,3,4-Tetrahydroquinoline Hydrochloride
The ethyl-substituted analog (CAS 1211484-06-8) demonstrates enhanced lipophilicity (LogP ≈ 3.4) and is investigated for antimicrobial and anticancer applications. Compared to the methyl derivative, its larger alkyl group may improve membrane permeability but reduce metabolic stability.
6-Methoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
This analog (studied for neuropharmacology) highlights the impact of substituent electronegativity on biological activity. The methoxy group’s electron-donating effects could modulate receptor binding affinity .
Future Research Directions
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Pharmacokinetic Studies: Evaluate the hydrochloride salt’s absorption and distribution profiles.
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Catalytic Optimization: Develop enantioselective syntheses for chiral tetrahydroquinoline derivatives.
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Toxicological Profiling: Assess long-term exposure risks in industrial settings.
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